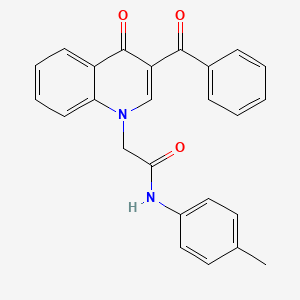

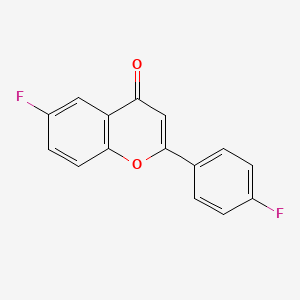

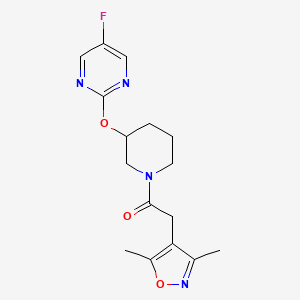

6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one

カタログ番号 B2768397

CAS番号:

213894-74-7

分子量: 258.224

InChIキー: NDTWLKGEWWHCQG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one is a chemical compound with the linear formula C16H9F2NO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of new biologically interesting fluorinated 2-arylchroman-4-ones and their 3-arylidene derivatives were synthesized based on the p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes . Another approach includes benzoylation reaction accompanied by ring closure of 2-amino-5-flurobenzoic acid by stirring it with 4-flurobenzoylchloride to obtain 6-fluoro-2-(4-fluorophenyl)benzoxazinone .Molecular Structure Analysis

The molecular structure of 6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one was confirmed by 1H, 19F, and 13C NMR spectral data, and for some representatives of heterocycles also using NOESY spectra and X-ray diffraction analysis .Chemical Reactions Analysis

It was found that obtained (E)-3-arylidene-2-aryl-chroman-4-ones reacted with malononitrile under base conditions to form 4,5-diaryl-4H,5H-pyrano[3,2-c]chromenes . Another reaction involves 3-amino 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3 H)-one and different aldehydes in equivalent molar quantities mixed in glacial acetic acid and heated under reflux for 6 h .科学的研究の応用

- Researchers have investigated the potential of 6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one as an anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth and metastasis .

- Researchers have explored its impact on inflammatory mediators, such as cytokines and enzymes. The compound may modulate inflammation by targeting specific pathways .

- Investigations suggest that it scavenges free radicals and protects cells from oxidative damage. Its potential as a natural antioxidant has drawn attention .

- Studies indicate that it may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .

- Researchers have investigated its potential as an alternative to existing antimicrobial agents. Its unique structure may offer advantages in combating drug-resistant pathogens .

Anticancer Activity

Anti-inflammatory Properties

Antioxidant Potential

Neuroprotective Effects

Antimicrobial Activity

Phytohormone Analog

特性

IUPAC Name |

6-fluoro-2-(4-fluorophenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTWLKGEWWHCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-2-(4-fluorophenyl)-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

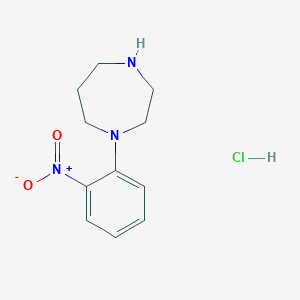

1-(2-nitrophenyl)-1,4-diazepane Hydrochloride

299425-72-2; 450352-64-4

![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)

![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)